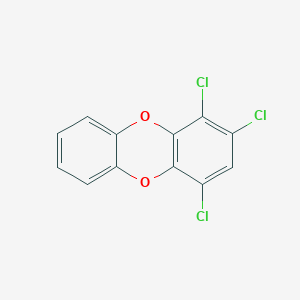

1,2,4-Trichlorodibenzo-P-dioxin

Description

Propriétés

IUPAC Name |

1,2,4-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVUKLBFRPWXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192489 | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-58-2 | |

| Record name | 1,2,4-Trichlorodibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N788AO107G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Table 1: Summary of Industrial Conditions and Byproduct Formation

| Process Step | Temperature Range | Key Reagents | Potential Byproducts |

|---|---|---|---|

| Nitration of 1,2,4-Trichlorobenzene | 70°C–90°C | HNO₃, H₂SO₄ | Chlorinated nitrobenzenes |

| Catalytic Hydrogenation | 80°C–130°C | H₂, Pd/C | 2,4,5-Trichloroaniline |

| Diazotization & Hydrolysis | 100°C–375°C | NaNO₂, CuSO₄ | 1,2,4-TrCDD, other PCDDs |

Mechanistic Insights into Dioxin Formation

The synthesis of 1,2,4-TrCDD is governed by two primary mechanisms:

-

Ullmann-Type Coupling : Chlorinated aromatic precursors undergo Ullmann coupling in the presence of copper catalysts, forming the dibenzo-p-dioxin backbone.

-

Smiles Rearrangement : Chlorophenols may rearrange under alkaline conditions, leading to dioxin formation through intramolecular cyclization.

Environmental and Regulatory Implications

The inadvertent production of 1,2,4-TrCDD underscores the need for stringent controls in industrial processes. Regulatory frameworks, such as the Stockholm Convention on Persistent Organic Pollutants, mandate the reduction of unintentional dioxin releases. Advanced scrubbing technologies and low-temperature catalytic oxidation are being explored to mitigate dioxin emissions .

Analyse Des Réactions Chimiques

1,2,4-Trichlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of less chlorinated dioxins or even completely dechlorinated dibenzo-p-dioxin.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Applications De Recherche Scientifique

Environmental Monitoring and Assessment

Chemical Properties and Environmental Behavior

- TrCDD is characterized by its high stability and resistance to degradation, making it a persistent environmental pollutant. Its hydrophobic nature leads to bioaccumulation in aquatic organisms and terrestrial food webs, raising concerns about its ecological impact .

Detection Methods

- Various analytical techniques are employed to detect TrCDD in environmental samples, including gas chromatography coupled with mass spectrometry (GC-MS). These methods are crucial for monitoring contamination levels in soil, water, and biota .

Toxicological Research

Health Impacts

- TrCDD is recognized for its potential health risks, including carcinogenicity and endocrine disruption. Studies have shown that exposure can lead to developmental and reproductive toxicity in laboratory animals . The compound's mechanism of action often involves the aryl hydrocarbon receptor (AhR), which mediates many of its toxic effects .

Case Studies

- Research involving occupational exposure has highlighted the long-term health effects on workers in industries using chlorinated compounds. For instance, serum samples from workers exposed to pentachlorophenol revealed elevated levels of dioxins, including TrCDD, correlating with adverse health outcomes .

Bioremediation Applications

Microbial Dechlorination

- TrCDD can be subjected to bioremediation processes involving specific microbial communities capable of reductive dechlorination. Studies have identified bacteria such as Dehalococcoides that can transform TrCDD into less harmful compounds through anaerobic processes .

Enrichment Cultures

- Enrichment cultures utilizing sediments contaminated with dioxins have demonstrated effective dechlorination under controlled laboratory conditions. These studies assess the influence of various electron donors and environmental conditions on the rate of transformation .

Regulatory Framework and Risk Assessment

Environmental Regulations

- The presence of TrCDD in the environment has led to stringent regulations aimed at controlling its release and managing contaminated sites. Agencies like the U.S. Environmental Protection Agency (EPA) monitor dioxin levels and enforce cleanup protocols at hazardous waste sites .

Risk Assessment Models

- Risk assessment models incorporate data on TrCDD's toxicity, exposure pathways, and environmental fate to evaluate potential risks to human health and ecosystems. These models are essential for developing remediation strategies and public health policies .

Summary Table of Applications

| Application Area | Description | Key Findings/Methods |

|---|---|---|

| Environmental Monitoring | Detection in soil and water samples using GC-MS | High persistence; bioaccumulation potential |

| Toxicological Research | Studies on health impacts related to exposure | Carcinogenicity; endocrine disruption |

| Bioremediation | Use of microbial cultures for reductive dechlorination | Effective transformation by specific bacteria |

| Regulatory Framework | Monitoring and regulations by agencies like EPA | Stringent controls on release |

| Risk Assessment | Models evaluating exposure risks based on toxicity data | Essential for policy-making |

Mécanisme D'action

1,2,4-Trichlorodibenzo-P-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation results in the production of enzymes such as cytochrome P450, which metabolize the compound and other xenobiotics . The activation of AhR also mediates the toxic effects of the compound, including its carcinogenic and endocrine-disrupting properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Chlorinated Dibenzo-p-dioxins

Structural and Toxicological Differences

The toxicity of PCDDs is determined by the number and positions of chlorine atoms. Congeners with chlorines at the 2, 3, 7, and/or 8 positions exhibit high binding affinity to the aryl hydrocarbon receptor (AhR), triggering downstream toxic effects such as immunosuppression, carcinogenesis, and endocrine disruption . Below is a comparative analysis of 1,2,4-TrCDD with key analogues:

*WHO-TEF values reflect relative toxicity compared to TCDD .

Key Findings:

- Toxicity Hierarchy : TCDD (WHO-TEF = 1.0) > 1,2,3,6,7,8-HxCDD (WHO-TEF = 0.1) > 1,2,4-TrCDD (unassigned due to negligible activity) .

- Structural Determinants : The absence of chlorine at positions 2, 3, 7, and 8 in 1,2,4-TrCDD explains its low toxicity. In contrast, TCDD and 1,2,3,6,7,8-HxCDD have chlorine substitutions in these critical positions, enabling strong AhR binding .

- Biological Impact : 1,2,4-TrCDD has been shown to alter cytochrome P450 enzymes in rat liver, though its effects are less severe than those induced by TCDD .

Environmental Persistence and Bioaccumulation

Chlorinated dioxins resist degradation due to their stable aromatic structures. Higher chlorination generally increases persistence but reduces bioavailability:

Regulatory Status

- TCDD: Listed as a Group 1 carcinogen by the IARC; regulated under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

- 1,2,4-TrCDD: Not classified as a POP; included in environmental monitoring due to its structural relation to toxic congeners .

Activité Biologique

1,2,4-Trichlorodibenzo-P-dioxin (TCDD) is a member of the dioxin family, which is known for its significant biological activity and toxicity. This compound has been extensively studied due to its environmental persistence and potential health impacts on humans and wildlife. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound is characterized by its chemical formula and its structure, which consists of two benzene rings connected by a dioxin bridge. Its molecular structure contributes to its lipophilicity and ability to bioaccumulate in the food chain.

The primary mechanism through which this compound exerts its biological effects is through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, TCDD translocates to the nucleus and initiates the transcription of various genes involved in xenobiotic metabolism and cellular responses.

- AhR Activation : TCDD is a potent agonist of AhR, leading to the expression of cytochrome P450 enzymes responsible for drug metabolism.

- Gene Regulation : The activation of AhR by TCDD can lead to alterations in gene expression that affect cell growth, differentiation, and apoptosis.

Toxicological Effects

The toxicological profile of this compound includes a range of adverse health effects observed in both animal models and human studies:

- Carcinogenicity : Long-term exposure has been linked to various cancers, particularly liver cancer in laboratory animals. For instance, female rats exposed to low doses over two years developed liver carcinomas and squamous cell carcinomas .

- Immunotoxicity : TCDD exposure has been shown to suppress immune function. Studies indicate that maternal exposure can lead to thymic atrophy in offspring and reduced antibody production .

- Endocrine Disruption : TCDD can disrupt endocrine function by altering hormone levels and affecting reproductive health. However, studies have shown mixed results regarding reproductive toxicity in male mice .

Case Studies

Several case studies highlight the biological activity and health implications of this compound:

- Vietnam Veterans Study : Research has indicated that veterans exposed to herbicides containing TCDD exhibited higher rates of certain cancers compared to unexposed populations. This study supports the link between dioxin exposure and long-term health consequences .

- Seveso Disaster : Following an industrial accident in Seveso, Italy, residents exposed to high levels of dioxins showed increased incidences of chloracne and other systemic disorders. Longitudinal studies revealed persistent health effects decades after exposure .

Research Findings

Recent research has focused on the quantification of TCDD's effects using Toxicity Equivalency Factors (TEFs). The Environmental Protection Agency (EPA) recommends using TEFs for assessing risk associated with dioxins based on their relative potency compared to TCDD .

Table 1: Toxicity Equivalency Factors for Dioxins

| Compound | TEF Value |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-P-dioxin | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzo-P-dioxin | 0.5 |

| 2,3,4,7,8-Pentachlorodibenzo-P-dioxin | 0.5 |

| This compound | 0.03 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1,2,4-trichlorodibenzo-p-dioxin in environmental samples?

- Methodological Answer : Use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) for precise isomer-specific identification. Validate results using isotope dilution techniques and reference standards from authoritative sources like NIST (e.g., CAS 39227-58-2) to minimize matrix interference . Calibration curves should account for co-eluting congeners to avoid false positives.

Q. How does the chlorination pattern of this compound influence its environmental persistence compared to other dioxin congeners?

- Methodological Answer : Compare octanol-water partition coefficients (log KOW) and half-lives in soil/water matrices using computational models like EPI Suite. Experimental studies should include photodegradation assays under UV light (λ = 254–365 nm) to assess stability. Data from NIST’s Standard Reference Database 69 can provide baseline physicochemical properties .

Q. What are the primary sources of this compound in aquatic ecosystems?

- Methodological Answer : Conduct sediment core analysis paired with historical emission records to identify point sources (e.g., incineration byproducts). Use principal component analysis (PCA) to differentiate anthropogenic vs. natural origins. Reference studies like Wenning et al. (1992), which identified combustion residues as major contributors .

Advanced Research Questions

Q. How do conflicting toxicity equivalence factor (TEF) values for this compound impact risk assessment models?

- Methodological Answer : Apply probabilistic dose-response modeling to compare TEF values derived from in vitro (AhR binding assays) and in vivo (rodent toxicity studies) data. Use sensitivity analysis to quantify uncertainty, as described in WHO 2005 TEF guidelines . Discrepancies often arise from species-specific metabolic activation; cross-validate using human hepatocyte cultures.

Q. What experimental designs are optimal for isolating the endocrine-disrupting effects of this compound from co-occurring pollutants?

- Methodological Answer : Employ a factorial design with controlled exposure groups (e.g., dioxin-only, dioxin + PCBs, and mixtures). Use transcriptomic profiling (RNA-seq) to identify unique gene expression pathways (e.g., CYP1A1 induction) and compare with EPA’s ToxCast database for mechanistic validation .

Q. How can structural-activity relationship (SAR) models explain the reduced toxicity of this compound compared to 2,3,7,8-TCDD?

- Methodological Answer : Perform molecular docking simulations to analyze ligand-receptor interactions with the aryl hydrocarbon receptor (AhR). Compare binding affinities using crystal structure data (PDB ID: 1XLS) and correlate with in vitro luciferase reporter assays. The lateral chlorination pattern in 2,3,7,8-TCDD enhances AhR binding, unlike the 1,2,4 configuration .

Q. What statistical approaches resolve contradictions in epidemiological data on low-dose exposure to this compound?

- Methodological Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., occupational vs. environmental exposure). Adjust for confounding variables (e.g., lipid content in serum) using multivariate regression. Reference Wendling et al. (1990) for pharmacokinetic normalization of fecal excretion data .

Methodological Frameworks for Research Design

- PICO Framework : Define P opulation (e.g., zebrafish embryos), I ntervention (dose-range testing), C omparison (2,3,7,8-TCDD as positive control), and O utcome (teratogenicity endpoints) .

- FINER Criteria : Ensure questions are F easible (analytical capacity), I nteresting (novelty in congener-specific effects), N ovel (e.g., epigenetic impacts), E thical (minimize vertebrate use), and R elevant (regulatory needs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.